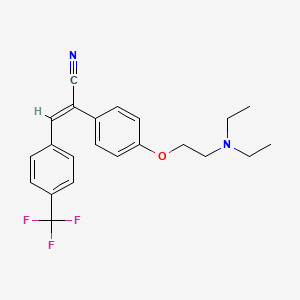
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile is a complex organic compound that features both diethylamino and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-(diethylamino)ethoxy)benzaldehyde with 4-(trifluoromethyl)benzyl cyanide under basic conditions to form the desired acrylonitrile compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can help to optimize the reaction efficiency and product quality. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can interact with biological molecules through hydrogen bonding or electrostatic interactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-(Dimethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile
- 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(fluoromethyl)phenyl)acrylonitrile
Uniqueness
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile is unique due to the presence of both diethylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
1174-06-7 |
|---|---|
Molecular Formula |
C22H23F3N2O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C22H23F3N2O/c1-3-27(4-2)13-14-28-21-11-7-18(8-12-21)19(16-26)15-17-5-9-20(10-6-17)22(23,24)25/h5-12,15H,3-4,13-14H2,1-2H3/b19-15- |
InChI Key |
FBADFTXARFJIBJ-CYVLTUHYSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/C#N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















